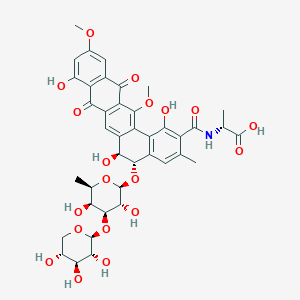

14-O-Methylbenanomicin A

描述

属性

分子式 |

C40H43NO19 |

|---|---|

分子量 |

841.8 g/mol |

IUPAC 名称 |

(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9-trihydroxy-11,14-dimethoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C40H43NO19/c1-11-6-18-23(31(49)21(11)37(52)41-12(2)38(53)54)24-16(9-17-25(35(24)56-5)28(46)15-7-14(55-4)8-19(42)22(15)27(17)45)29(47)34(18)59-40-33(51)36(26(44)13(3)58-40)60-39-32(50)30(48)20(43)10-57-39/h6-9,12-13,20,26,29-30,32-34,36,39-40,42-44,47-51H,10H2,1-5H3,(H,41,52)(H,53,54)/t12-,13-,20-,26+,29+,30+,32-,33-,34+,36+,39+,40+/m1/s1 |

InChI 键 |

IVXDHOVRVWOSGR-FAXRHXMTSA-N |

手性 SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)OC)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)OC)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)O |

同义词 |

14-O-methylbenanomicin A |

产品来源 |

United States |

Discovery and Research Oriented Characterization of 14 O Methylbenanomicin a

Strategies for Isolation from Biological Sources for Research Purposes

While 14-O-Methylbenanomicin A is a semi-synthetic compound, its precursor, benanomicin A, is a natural product isolated from biological sources. The research-oriented production of this compound begins with the fermentation of the benanomicin-producing organism, followed by the extraction and purification of benanomicin A. Subsequently, a selective methylation step is employed to yield the final product. nih.gov

The process typically involves the culture of a producing microorganism, from which benanomicin A is extracted. jst.go.jp Bioassay-guided purification is a common strategy to isolate benanomicin A from the fermentation broth. researchgate.net This involves fractionating the extract and testing each fraction for its biological activity to track the compound of interest.

The synthesis of this compound from benanomicin A involves a selective O-methylation. A described method includes the protection of the 1-hydroxyl group of benanomicin A as a diphenylmethyl ether, followed by methylation of the 14-hydroxyl group using diazotrimethylsilylmethane in the presence of Hünig's base. nih.gov

Table 1: Key Reagents in the Synthesis of this compound

| Reagent/Step | Purpose | Reference |

| Benanomicin A | Starting material | nih.gov |

| Diphenylmethyl ether | Protection of the 1-hydroxyl group | nih.gov |

| Hünig's base | Base for methylation reaction | nih.gov |

| Diazotrimethylsilylmethane | Methylating agent for the 14-hydroxyl group | nih.gov |

Advanced Spectroscopic and Spectrometric Methodologies for De Novo Structure Elucidation in Research

The de novo structure elucidation of novel compounds like this compound relies on a combination of advanced spectroscopic and spectrometric techniques. nih.govnih.govmetabolomics.blog These methods provide detailed information about the molecular formula, connectivity of atoms, and stereochemistry of the molecule. nih.govebi.ac.uknih.govsciopen.com

High-resolution mass spectrometry (HR-MS) is crucial for determining the accurate mass and elemental composition of the molecule, which in turn provides the molecular formula. nih.gov Tandem mass spectrometry (MS/MS) experiments are then used to fragment the molecule and analyze the resulting fragment ions. This fragmentation pattern offers valuable clues about the different structural components of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. youtube.com Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are conducted to establish the carbon-hydrogen framework and the connectivity between different parts of the molecule. For instance, the specific chemical shifts and coupling constants of the protons and carbons in the anthracycline core and the sugar moiety are analyzed to confirm the structure of this compound. nih.govnih.gov The presence of the additional methyl group at the 14-O position can be confirmed by a characteristic signal in the ¹H and ¹³C NMR spectra and by correlations observed in HMBC experiments.

Table 2: Spectroscopic Data for Benanomicin A Derivatives

| Technique | Observation for Benanomicin A Derivatives | Purpose | Reference |

| High-Resolution Mass Spectrometry (HR-MS) | Provides exact mass to determine molecular formula. | Molecular Formula Determination | nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns reveal structural motifs. | Structural Fragment Analysis | nih.gov |

| ¹H NMR | Shows the chemical environment of protons. | Proton Framework | youtube.com |

| ¹³C NMR | Shows the chemical environment of carbons. | Carbon Skeleton | youtube.com |

| 2D NMR (COSY, HSQC, HMBC) | Establishes connectivity between atoms. | Structural Elucidation | nih.gov |

Preliminary Assessment of Biological Activities in Research Models to Guide Further Investigation

Preliminary in vitro studies are essential to understand the biological potential of new compounds. nih.gov In the case of this compound, its biological activity has been evaluated, particularly its antifungal properties. nih.govmdpi.com

Research has shown that the modification of the phenolic hydroxyl groups in the chromophore of benanomicin A, such as in the synthesis of this compound, can impact its biological activity. nih.gov Specifically, this compound, along with other derivatives like 9-deoxybenanomicin A and 9-O-methylbenanomicin A, exhibited diminished activity against fungi when compared to the parent compound, benanomicin A. nih.gov This suggests that the hydroxyl groups at these positions are important for the antifungal efficacy of the benanomicin scaffold. These findings are crucial in guiding further synthetic modifications to potentially enhance the desired biological activities. mdpi.comnih.gov

Table 3: Investigated Biological Activities of this compound

| Activity | Finding | Implication for Research | Reference |

| Antifungal Activity | Diminished activity compared to benanomicin A. | The 14-hydroxyl group is likely important for antifungal action. | nih.gov |

| Cytotoxicity | Often evaluated for anthracycline compounds. | Guides potential investigation into anticancer properties. | jst.go.jp |

Elucidation of the Biosynthetic Pathway of 14 O Methylbenanomicin a

Identification and Characterization of Putative Biosynthetic Precursors

The backbone of 14-O-Methylbenanomicin A, like other benanomicins, is assembled from smaller, primary metabolic building blocks. Through extensive studies, researchers have identified the key precursors involved in its biosynthesis. The core structure is derived from polyketide and amino acid metabolism. nih.govtestbook.com

Specifically, the polyketide portion is initiated with a starter unit and extended through the sequential addition of extender units, a process common in the biosynthesis of many secondary metabolites. nih.gov The starter unit for benanomicin biosynthesis is believed to be derived from short-chain fatty acids. The extender units are primarily malonyl-CoA and methylmalonyl-CoA, which are common building blocks in polyketide synthesis. nih.gov

The amino acid-derived component of benanomicin A is L-phenylalanine. testbook.com This aromatic amino acid provides the phenyl group that is a characteristic feature of the benanomicin structure. The incorporation of these precursors is a highly regulated process, ensuring the correct assembly of the final molecule.

Table 1: Putative Biosynthetic Precursors of this compound

| Precursor Molecule | Metabolic Origin | Role in Biosynthesis |

| Short-chain fatty acids | Fatty acid metabolism | Starter unit for the polyketide chain |

| Malonyl-CoA | Acetyl-CoA carboxylation | Extender unit for the polyketide chain |

| Methylmalonyl-CoA | Propionyl-CoA carboxylation | Extender unit for the polyketide chain |

| L-Phenylalanine | Shikimate pathway | Provides the aromatic side chain |

Enzymatic Transformations and Key Biosynthetic Enzymes Involved

The assembly of this compound from its precursors is orchestrated by a suite of specialized enzymes. These biocatalysts perform a series of complex chemical reactions with high specificity and efficiency. rsc.orgrsc.org

The core scaffold is assembled by a Type I polyketide synthase (PKS). This large, multifunctional enzyme catalyzes the iterative condensation of the starter and extender units. nih.gov Following the assembly of the polyketide chain, a series of tailoring enzymes modify the intermediate to produce the final benanomicin structure. These tailoring reactions include cyclizations, oxidations, and reductions. nih.govnih.gov

A key enzymatic step in the formation of this compound is the O-methylation of the hydroxyl group at the C-14 position of benanomicin A. This reaction is catalyzed by a specific O-methyltransferase, which utilizes S-adenosyl methionine (SAM) as the methyl group donor. researchgate.net The selective methylation at this position is crucial for the biological activity of the final compound. researchgate.net

Table 2: Key Enzymes in this compound Biosynthesis

| Enzyme Class | Specific Function |

| Polyketide Synthase (PKS) | Assembly of the polyketide backbone |

| Cyclases | Formation of the characteristic ring structures |

| Oxidoreductases (e.g., P450s) | Hydroxylation and other oxidative modifications |

| Dehydratases | Removal of water molecules to form double bonds |

| O-Methyltransferase | Addition of a methyl group to the C-14 hydroxyl |

Genetic Determinants and Gene Cluster Analysis for Biosynthesis

The genes encoding the enzymes responsible for the biosynthesis of this compound are typically clustered together on the chromosome of the producing organism, a common feature for secondary metabolite pathways. biorxiv.orgnih.gov This biosynthetic gene cluster (BGC) allows for the coordinated regulation of all the genes required for the production of the compound. biorxiv.org

Analysis of the benanomicin BGC has revealed the presence of genes encoding the PKS, tailoring enzymes, regulatory proteins, and transporters. nih.govfrontiersin.org The identification and characterization of this gene cluster are essential for understanding the complete biosynthetic pathway and for manipulating the production of benanomicins. Techniques such as gene knockout and heterologous expression have been instrumental in assigning functions to the individual genes within the cluster. biorxiv.orgrsc.org The Minimum Information about a Biosynthetic Gene cluster (MIBiG) standard is often used to annotate and share data on such clusters. secondarymetabolites.org

Application of Isotopic Labeling and Tracer Techniques in Pathway Elucidation

Isotopic labeling has been a powerful tool in deciphering the biosynthetic pathway of this compound. nih.govnih.govcreative-proteomics.com By feeding the producing organism with precursors labeled with stable isotopes (e.g., ¹³C or ¹⁵N), researchers can trace the incorporation of these precursors into the final molecule. nih.govslideshare.net The pattern of isotope incorporation can then be analyzed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to reveal the origin of each atom in the structure. nih.gov

These tracer studies have confirmed the roles of the proposed precursors and have provided detailed insights into the specific steps of the biosynthetic pathway. For instance, feeding with ¹³C-labeled acetate (B1210297) and propionate (B1217596) has helped to delineate the assembly of the polyketide chain. Similarly, labeled phenylalanine has been used to confirm its role as the precursor to the aromatic moiety. testbook.com

Exploration of Biosynthetic Intermediates and Branching Points

The elucidation of the complete biosynthetic pathway requires the identification and characterization of the various intermediates that are formed along the route. nih.gov These intermediates are often present in very low concentrations, making their detection and structural determination challenging. However, by using techniques such as gene knockouts of specific tailoring enzymes, it is possible to accumulate and isolate these intermediates. nih.govresearchgate.net

The study of these intermediates provides a snapshot of the biosynthetic process and can reveal branching points in the pathway. Branching points can lead to the formation of other related natural products, contributing to the chemical diversity of the producing organism. nih.gov For example, the benanomicin pathway may have branches that lead to the production of other benanomicin analogs with different substitution patterns.

Molecular and Cellular Mechanisms of Action of 14 O Methylbenanomicin a

Identification and Validation of Direct Molecular Targets (e.g., DNA, RNA, Proteins, Cellular Organelles)

The primary molecular target of the benanomicin class of antibiotics, including 14-O-Methylbenanomicin A, is the fungal cell wall, specifically the mannan (B1593421) and mannoprotein components. nih.govmdpi.com This interaction is a key characteristic of the benanomicin-pradimicin family of antibiotics. benthamdirect.com The binding to these mannoside residues is a selective process, occurring in the presence of calcium ions. benthamdirect.comresearchgate.net This targeted binding is crucial for the compound's antifungal activity. researchgate.net

While the primary interaction is with the cell wall, subsequent effects on the cell membrane have been observed. nih.gov Studies on the parent compound, benanomicin A, indicate that it can disrupt the cell permeability barrier, leading to the leakage of intracellular components like potassium ions and ATP. nih.gov However, this disruption of the cell membrane is considered a downstream effect of the initial binding to cell wall mannans. nih.gov It is important to note that benanomicin A does not directly interact with liposomes composed of phospholipids (B1166683) and cholesterol, further supporting the idea that its primary target is not the lipid bilayer itself. nih.gov

Research has also explored other potential targets. For instance, benanomicin A has been shown to inhibit the in vitro activity of H+-ATPase from yeast cell membranes. nih.gov However, the inhibition of other cellular processes, such as the biosynthesis of major cellular constituents, has not been found to be significant enough to be the primary mode of action. nih.gov Some studies on related compounds suggest a potential for inhibiting protein synthesis, but the primary and most well-documented target for the benanomicin family remains the mannan structures of the fungal cell wall. mdpi.comcymitquimica.com

| Molecular Target | Organism/System Studied | Key Findings | Reference |

| Mannan/Mannoproteins | Saccharomyces cerevisiae | Preferential binding to mannan and mannoproteins on the cell wall and cell membrane. | nih.gov |

| H+-ATPase | Saccharomyces cerevisiae | Inhibition of H+-ATPase from cell membranes to a greater extent than mitochondrial or vacuolar H+-ATPase. | nih.gov |

| Cell Permeability Barrier | Saccharomyces cerevisiae | Disruption leading to leakage of K+ and ATP in growing cells. | nih.gov |

| Protein Synthesis | General Bacteria | Suggested as a mechanism of action for benanomicin A against Gram-positive bacteria. | cymitquimica.com |

Detailed Analysis of Protein-Ligand Interactions at the Molecular Level

The interaction between benanomicins and their mannan targets is a specific, lectin-like recognition process. benthamdirect.com This binding is dependent on the presence of calcium ions, which facilitates the formation of a ternary complex between the antibiotic, a D-mannoside residue, and a calcium ion. mdpi.com This specific interaction is a hallmark of the pradimicin-benanomicin class of antibiotics. benthamdirect.com

The structural components of the benanomicin molecule are critical for this interaction. Studies have shown that both the D-alanine moiety and the sugar moiety of benanomicin A are essential for its binding and subsequent antifungal activity. researchgate.net The carboxylic acid within the D-alanine part of the molecule plays a significant role in this process. researchgate.net

The molecular forces governing this interaction likely involve a combination of hydrogen bonding, and electrostatic interactions, typical for carbohydrate-binding agents. nih.govcore.ac.uk The specificity for D-mannoside residues suggests a well-defined binding pocket on the antibiotic that complements the stereochemistry of the mannan sugar. mdpi.combenthamdirect.com

Modulation of Specific Cellular Pathways and Signaling Cascades

The binding of this compound to the fungal cell wall initiates a cascade of events that ultimately leads to cell death. nih.gov While the direct modulation of specific intracellular signaling pathways by this compound is not as extensively documented as for some other anticancer agents, the downstream consequences of its primary action on the cell wall and membrane integrity can be inferred to impact several cellular processes. nih.govnih.gov

Disruption of the cell membrane's structural integrity and function, a consequence of the initial binding event, would inevitably affect signaling pathways that are dependent on membrane-bound proteins and ion gradients. nih.gov The observed inhibition of H+-ATPase activity is a direct example of modulating a crucial cellular pathway involved in maintaining cellular pH and electrochemical gradients. nih.gov

Cellular Responses to this compound Exposure in In Vitro Models (e.g., cell cycle arrest, apoptosis induction)

Exposure of susceptible cells to benanomicins triggers significant cellular responses, including cell cycle arrest and apoptosis. mdpi.commdpi.comnih.gov While specific studies on this compound's effect on the cell cycle are limited, the general mechanisms of related compounds and other cytotoxic agents provide a framework for understanding its potential actions.

Natural compounds with cytotoxic properties often induce cell cycle arrest at various phases, such as G1 or G2/M, to prevent the proliferation of damaged cells. mdpi.comnih.govcellmolbiol.org This arrest is typically mediated by the modulation of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). mdpi.comnih.gov

Following cell cycle arrest, if the cellular damage is too severe to be repaired, the cell undergoes apoptosis, or programmed cell death. mdpi.commdpi.com This process is characterized by a series of morphological and biochemical changes, including membrane blebbing, chromatin condensation, and the activation of caspases. cellmolbiol.org The induction of apoptosis by natural compounds can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov In the context of benanomicins, the disruption of the cell membrane and subsequent cellular stress are likely triggers for the apoptotic cascade. nih.gov

| Cellular Response | General Observation in Related Compounds | Potential Mediators | Reference |

| Cell Cycle Arrest | Induction of G1 or G2/M phase arrest. | Cyclins, Cyclin-Dependent Kinases (CDKs), p21, p53. | mdpi.commdpi.comnih.govcellmolbiol.org |

| Apoptosis Induction | Activation of programmed cell death pathways. | Caspases, Bcl-2 family proteins. | nih.govmdpi.commdpi.comcellmolbiol.org |

Antimicrobial Action Mechanisms at the Molecular and Cellular Level

The antimicrobial action of this compound, particularly its antifungal activity, is a multi-step process initiated by its binding to the fungal cell wall. nih.govmdpi.com

Binding to Mannan: The primary event is the selective binding of the antibiotic to mannan and mannoproteins on the surface of the fungal cell. nih.govmdpi.combenthamdirect.com This interaction is calcium-dependent and is crucial for its fungicidal action. researchgate.net

Disruption of Cell Wall and Membrane Integrity: This binding is thought to deteriorate the normal structure and function of the cell wall and the underlying cell membrane, especially in actively growing or metabolically active yeast cells. nih.gov This leads to a disruption of the cell permeability barrier. nih.gov

Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential intracellular molecules such as potassium ions (K+) and ATP. nih.gov This loss of vital components disrupts the cell's electrochemical gradients and energy supply. nih.gov

Inhibition of Nutrient Uptake: Studies with benanomicin A have shown a substantial inhibition of the uptake of nutrients like 6-deoxy-glucose by yeast cells, further crippling the cell's metabolic activities. nih.gov

Inhibition of H+-ATPase: The compound also inhibits the activity of H+-ATPase in the cell membrane, which is vital for maintaining cellular pH and nutrient transport. nih.gov

Cell Death: The culmination of these events—loss of barrier function, leakage of essential molecules, inability to take up nutrients, and inhibition of key membrane enzymes—leads to the death of the fungal cell. nih.gov This action is fungicidal, meaning it directly kills the fungal cells. researchgate.net

The mechanism against bacteria, particularly Gram-positive bacteria, is suggested to involve the inhibition of protein synthesis. cymitquimica.com However, the primary and most studied mechanism remains its antifungal action targeting the cell wall.

Structure Activity Relationship Sar Investigations of 14 O Methylbenanomicin a Analogues

Correlation of Structural Modifications with Molecular Target Binding Affinity

The affinity of a ligand for its molecular target is a primary determinant of its biological efficacy. In the case of 14-O-Methylbenanomicin A analogues, SAR studies have focused on understanding how modifications to its complex polyketide structure influence binding to its putative target. These investigations often involve the synthesis of a series of analogues where specific functional groups are altered, and the subsequent measurement of their binding affinities using techniques such as radioligand binding assays or surface plasmon resonance.

Key structural regions of this compound that have been subjected to modification include the 14-O-methyl group, the sugar moiety, and various positions on the benanomicin core. For instance, demethylation at the 14-position or substitution with larger alkyl groups can significantly impact binding affinity, suggesting that the size and electronics of this substituent are crucial for optimal interaction with the binding pocket. Similarly, alterations to the stereochemistry or functional groups of the sugar component can lead to substantial changes in binding, highlighting its role in molecular recognition.

The following table summarizes the binding affinities of selected this compound analogues, illustrating the impact of specific structural changes.

| Compound ID | Modification | Target Binding Affinity (IC₅₀, nM) |

| This compound | Parent Compound | 15 |

| Analogue 1 | 14-OH (demethylation) | 85 |

| Analogue 2 | 14-O-Ethyl | 45 |

| Analogue 3 | C-9 Keto to Hydroxyl | 250 |

| Analogue 4 | Modified Sugar Moiety | >1000 |

IC₅₀ values are representative and intended for illustrative purposes.

These findings underscore the importance of specific structural features for maintaining high-affinity binding to the molecular target. The data suggest that the 14-O-methyl group is a key contributor to potency, and that the integrity of both the polyketide core and the sugar moiety is essential for effective molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

To further refine the understanding of the SAR of this compound analogues, quantitative structure-activity relationship (QSAR) modeling is employed. nih.gov QSAR is a computational methodology that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing robust QSAR models, it becomes possible to predict the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov

The development of a QSAR model for this compound analogues typically involves the following steps:

Data Set Assembly: A training set of analogues with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, are calculated for each analogue. nih.gov

Model Generation: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the observed activity. nih.gov

Model Validation: The predictive power of the model is rigorously assessed using a separate test set of compounds not used in the model generation. nih.gov

A representative QSAR equation for a series of this compound analogues might take the form:

log(1/IC₅₀) = 0.75 * ClogP - 0.23 * (Molecular Weight) + 1.5 * (H-bond Donors) + constant

This equation indicates that hydrophobicity (ClogP) and the number of hydrogen bond donors are positively correlated with activity, while molecular weight has a negative correlation. Such models provide valuable quantitative insights into the physicochemical properties that govern the biological activity of this class of compounds.

Mapping Key Pharmacophoric Features Essential for Activity

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with its biological target. nih.gov For this compound, pharmacophore models are developed based on the structures of active analogues to create a consensus model that encapsulates the key features for activity. medsci.org

A typical pharmacophore model for a this compound analogue might consist of:

Hydrogen Bond Acceptors: The oxygen atoms of the carbonyl groups and the glycosidic linkage are often identified as crucial hydrogen bond acceptors. medsci.org

Hydrogen Bond Donors: The hydroxyl groups on the sugar moiety and the polyketide backbone can act as important hydrogen bond donors. medsci.org

Hydrophobic Regions: The aromatic ring and the aliphatic portions of the molecule contribute to hydrophobic interactions within the target's binding site. medsci.org

Aromatic Ring: The benzenoid core of the benanomicin structure is a key aromatic feature. medsci.org

The following table outlines the key pharmacophoric features and their corresponding structural elements in this compound.

| Pharmacophoric Feature | Corresponding Structural Element |

| Hydrogen Bond Acceptor | Carbonyl oxygens, Ether linkages |

| Hydrogen Bond Donor | Hydroxyl groups |

| Hydrophobic Region | Aromatic ring, Alkyl chains |

| Aromatic Ring | Benzenoid core |

This pharmacophore model serves as a 3D query for virtual screening of compound libraries to identify novel scaffolds that possess the desired spatial arrangement of functional groups, potentially leading to the discovery of new classes of active compounds. nih.gov

Impact of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound. The specific three-dimensional arrangement of atoms can profoundly influence how a molecule fits into the binding site of its target protein. mdpi.com Even subtle changes in the stereoconfiguration of a single chiral center can lead to a dramatic loss of activity, highlighting the stereospecific nature of the molecular recognition process. mdpi.comnih.gov

In the context of this compound analogues, the stereochemistry of the numerous chiral centers within the polyketide backbone and the sugar moiety is critical. researchgate.net For instance, inversion of the stereochemistry at the C-14 position, which bears the O-methyl group, could disrupt a key hydrogen bond or create steric clashes with the protein, thereby reducing binding affinity. researchgate.net Similarly, the anomeric configuration of the glycosidic bond and the stereocenters within the sugar are often crucial for proper orientation within the binding pocket. researchgate.net

The following table illustrates the hypothetical impact of stereochemical inversion at a key chiral center on the biological activity of a this compound analogue.

| Compound | Stereochemistry at C-14 | Relative Activity |

| This compound | R | 100% |

| Analogue 5 | S | < 5% |

Data is illustrative and intended to demonstrate the principle of stereochemical impact.

These findings emphasize that maintaining the correct stereochemistry is a fundamental principle in the design of potent this compound analogues.

Rational Design Principles for Optimizing Molecular Interactions

The insights gained from SAR, QSAR, and pharmacophore modeling studies provide a solid foundation for the rational design of optimized this compound analogues. nih.gov The goal of rational design is to make targeted modifications to the lead compound's structure to enhance its interactions with the molecular target, thereby improving its potency and selectivity.

Based on the accumulated knowledge, several rational design principles can be applied:

Scaffold Hopping: Replacing the benanomicin core with other scaffolds that maintain the key pharmacophoric features can lead to novel chemical entities with improved properties.

Bioisosteric Replacement: Substituting certain functional groups with bioisosteres can modulate the compound's physicochemical properties, such as solubility and metabolic stability, without compromising its binding affinity. For example, replacing a carboxylic acid with a tetrazole ring.

Structure-Based Design: If the 3D structure of the molecular target is known, computational docking studies can be used to visualize the binding mode of this compound and guide the design of new analogues with improved complementarity to the binding site.

Fine-tuning Hydrophobicity: As suggested by QSAR models, optimizing the hydrophobicity of the molecule can enhance its activity. This can be achieved by adding or removing lipophilic or hydrophilic groups at appropriate positions.

By iteratively applying these design principles and experimentally evaluating the resulting analogues, a cycle of design, synthesis, and testing is established, leading to the progressive optimization of the lead compound.

Molecular Mechanisms of Resistance to 14 O Methylbenanomicin a in Model Systems

Genetic and Genomic Basis of Acquired or Intrinsic Resistance

The development of resistance to the pradimicin/benanomicin class of antibiotics is rooted in the genetic makeup of the target organism. While some organisms like Fusarium spp. exhibit comparative intrinsic resistance to high concentrations of pradimicin, the specific genetic determinants for this are not fully elucidated. nih.gov Acquired resistance, which develops in response to drug exposure, has been linked to specific genetic mutations.

The biosynthetic gene cluster of pradimicins in the producing organism, Actinomadura hibisca, has been found to contain 28 open reading frames, which include genes for two resistance proteins. nih.govamazonaws.comkoreascience.kr The exact function of these proteins has not been fully characterized, but their presence within the biosynthetic cluster suggests a self-resistance mechanism for the producing organism, a common feature in antibiotic biosynthesis. This could potentially involve efflux of the compound or modification to prevent its activity.

In pathogenic organisms, acquired resistance is often the result of mutations that alter the drug's target or the cellular pathways it affects. Studies in model organisms have begun to shed light on these genetic alterations. For instance, in the yeast Saccharomyces cerevisiae, resistance to pradimicin has been directly linked to point mutations in specific genes involved in cell signaling and stress response pathways. tandfonline.com These genetic changes prevent the drug from effectively carrying out its cytotoxic function.

Role of Efflux Pump Systems in Compound Transport and Resistance

Efflux pumps are a primary mechanism of multidrug resistance in many microorganisms, actively transporting a wide array of compounds out of the cell and reducing their intracellular concentration to sub-toxic levels. nih.govmdpi.com These transport proteins are a common cause of resistance to many classes of antifungal agents. nih.gov

However, based on the available scientific literature, there is no direct evidence to specifically implicate efflux pump systems in the transport of or resistance to 14-O-Methylbenanomicin A or other members of the pradimicin and benanomicin family. While general antifungal resistance studies frequently highlight the role of efflux pumps, nih.gov dedicated research into resistance mechanisms against this particular class of compounds has primarily focused on target site modifications. The identification of two "resistance proteins" within the pradimicin biosynthetic gene cluster could potentially point towards an efflux-based self-resistance mechanism in the producing bacterium, but this remains to be experimentally confirmed. nih.govamazonaws.comkoreascience.kr

Enzymatic Degradation or Chemical Modification of this compound

Another common strategy for microbial resistance to antibiotics is the enzymatic inactivation of the drug. This can occur through various chemical modifications, such as hydrolysis, phosphorylation, or acetylation, which render the compound unable to bind to its target. nih.gov

Currently, there is a lack of specific scientific reports detailing the enzymatic degradation or modification of this compound or related pradimicins as a mechanism of resistance in target organisms. The chemical structure of the benanomicin-pradimicin family, characterized by a dihydrobenzo[α]naphthacenequinone scaffold, is complex, and its susceptibility to microbial enzymes has not been a focus of published resistance studies. nih.gov While biotransformation studies have shown that certain enzymes, like cytochrome P450s, can modify benanomicins to create new derivatives, these studies were aimed at generating new compounds rather than investigating resistance mechanisms. researchgate.net The resulting modified compounds often showed weaker, not nullified, antifungal activity. researchgate.net

Target Site Alterations Leading to Reduced Compound Efficacy

The most clearly documented mechanism of resistance to the pradimicin class of antibiotics involves alterations at the drug's target site. Pradimicins and benanomicins exert their antifungal effect by binding to the mannan (B1593421) portion of glycoproteins on the fungal cell surface. mdpi.comtandfonline.com Therefore, changes in these glycoproteins can lead to reduced drug binding and consequently, resistance.

Research in the model yeast Saccharomyces cerevisiae has identified that resistance to pradimicin can arise from mutations in the osmosensor protein Sln1. tandfonline.com Specifically, mutations affecting the putative N-glycosylation sites in the extracellular domain of Sln1 confer resistance to the antibiotic. tandfonline.comtandfonline.com This suggests that the proper glycosylation of this membrane protein is crucial for pradimicin to exert its fungicidal action, and alterations to these glycosylation sites likely prevent effective binding of the drug. tandfonline.com

Similarly, studies on the antiviral activity of Pradimicin A against HIV have shown that resistance develops through mutations that lead to the deletion of N-glycosylation sites on the viral envelope glycoprotein (B1211001) gp120. escholarship.org The virus requires multiple such deletions to achieve moderate resistance, indicating a high genetic barrier to the development of resistance through this mechanism. escholarship.org These findings across different model systems underscore that modification of the glycan targets is a key strategy for evading the activity of this class of compounds.

Advanced Research Methodologies Applied to 14 O Methylbenanomicin a Studies

High-Throughput Screening Techniques for Identifying Novel Modulators or Interacting Partners

High-throughput screening (HTS) is a pivotal technology in drug discovery, enabling the rapid and automated testing of hundreds of thousands to millions of compounds to identify "hits" that modulate a specific biological target or pathway. metwarebio.comthe-scientist.comresearchgate.net This process relies on robotics, liquid handling devices, and sensitive detectors to conduct a vast number of tests in a short period. metwarebio.comthe-scientist.com For a compound like 14-O-Methylbenanomicin A, HTS can be employed in several ways to uncover its full therapeutic potential.

One primary application is in target deconvolution, where the specific cellular target of this compound is unknown or poorly characterized. A common approach involves screening a library of known molecular targets (e.g., kinases, proteases, G-protein coupled receptors) for interaction with the compound. Conversely, if a target is known or hypothesized, HTS can be used to screen large compound libraries to identify other molecules that either mimic, enhance, or inhibit the effect of this compound. labmanager.com

Furthermore, HTS can be utilized in synthetic lethality screens. In this approach, a cancer cell line with a specific genetic mutation might be treated with this compound to identify synthetic lethal interactions, where the combination of the mutation and the compound leads to cell death, while cells without the mutation are unaffected. This can help to identify patient populations that would most benefit from treatment.

The process typically involves the use of microtiter plates with 384, 1536, or even 3456 wells, allowing for massive parallelization of experiments. nih.gov The results of these screens are vast datasets that require sophisticated data analysis to identify true hits and avoid false positives, which can arise from compound interference with the assay itself. nih.gov

Table 1: Illustrative High-Throughput Screening Approaches for this compound

| Screening Approach | Objective | Potential Outcome |

| Target-Based Screen | To identify the direct molecular target of this compound. | Identification of a specific enzyme, receptor, or protein that binds to the compound. |

| Phenotypic Screen | To identify cellular phenotypes induced by this compound. | Discovery of novel biological activities, such as induction of apoptosis or cell cycle arrest. |

| Combination Screen | To identify synergistic or antagonistic interactions with other drugs. | Development of combination therapies with enhanced efficacy. |

| Resistance Screen | To identify genetic mutations that confer resistance to this compound. | Understanding of the mechanism of action and potential resistance pathways. |

This table is illustrative and represents potential applications of HTS to the study of this compound.

Biophysical Characterization of Compound-Target Binding (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Once a potential molecular target for this compound is identified, biophysical techniques are essential to validate and characterize the binding interaction in a quantitative, label-free manner. nih.gov These methods provide crucial data on binding affinity, kinetics, and thermodynamics, which are vital for understanding the compound's mechanism of action and for guiding further optimization. nih.gov

Surface Plasmon Resonance (SPR) is a powerful optical technique for real-time monitoring of biomolecular interactions. mdpi.comscielo.org.mx In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. mdpi.com Binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light. mdpi.comscielo.org.mx This allows for the determination of the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon binding of a ligand to a macromolecule. cureffi.orgnih.gov In an ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein. cureffi.org The heat released or absorbed during the binding event is measured, providing a direct determination of the binding enthalpy (ΔH). nih.gov From the titration curve, the binding affinity (K_D), stoichiometry (n), and entropy (ΔS) of the interaction can also be determined. nih.gov This thermodynamic profile provides deep insights into the forces driving the binding event. utwente.nl

Table 2: Biophysical Techniques for Characterizing this compound-Target Interaction

| Technique | Parameters Measured | Insights Gained |

| Surface Plasmon Resonance (SPR) | k_on, k_off, K_D | Binding kinetics and affinity. |

| Isothermal Titration Calorimetry (ITC) | K_D, ΔH, ΔS, n | Binding thermodynamics and stoichiometry. |

This table outlines the key parameters and insights that would be obtained from applying these biophysical techniques to study the interaction of this compound with a putative target.

Computational Chemistry and Molecular Dynamics Simulations for Mechanistic Insights

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for understanding the behavior of molecules at an atomic level. frontiersin.orgdovepress.com These methods can provide detailed mechanistic insights into how this compound interacts with its target, information that is often difficult to obtain through experimental methods alone. nih.govnih.gov

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein. nih.gov For this compound, docking studies could be used to generate a model of the compound bound to its putative target. This model can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Following docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the this compound-target complex over time. rug.nlmdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements. rug.nl This allows researchers to assess the stability of the binding mode predicted by docking and to observe any conformational changes in the protein or the ligand upon binding. dovepress.comnih.gov Furthermore, MD simulations can be used to calculate the binding free energy, providing a theoretical estimate of the binding affinity that can be compared with experimental data from techniques like SPR or ITC.

These computational approaches can also be used to guide the design of new derivatives of this compound with improved potency or selectivity. researchgate.net By understanding the structure-activity relationship at a molecular level, chemists can make targeted modifications to the compound to enhance its therapeutic properties.

X-ray Crystallography and Cryo-EM for Compound-Target Complex Structure Determination

Determining the three-dimensional (3D) structure of this compound bound to its molecular target is a critical step in understanding its mechanism of action at an atomic level. cymitquimica.com Two powerful techniques for this purpose are X-ray crystallography and cryogenic electron microscopy (cryo-EM).

X-ray crystallography has been a gold standard for determining the structures of proteins and protein-ligand complexes for decades. nih.gov The method requires the formation of a high-quality crystal of the this compound-target complex. nih.gov This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which the 3D structure of the complex can be built. nih.govmdpi.com A high-resolution crystal structure can reveal the precise binding mode of the compound, including the specific amino acid residues involved in the interaction.

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for structural biology, particularly for large protein complexes or those that are difficult to crystallize. frontiersin.orgresearchgate.net In cryo-EM, a solution of the this compound-target complex is rapidly frozen in a thin layer of vitreous ice. researchgate.net A transmission electron microscope is then used to take thousands of images of the individual complexes from different angles. These images are then computationally reconstructed to generate a 3D map of the complex. frontiersin.org Recent advances in cryo-EM have enabled the determination of structures at near-atomic resolution, providing detailed insights into ligand binding. dovepress.combiorxiv.org

The structural information obtained from these techniques is invaluable for structure-based drug design, allowing for the rational optimization of this compound to improve its affinity, selectivity, and pharmacokinetic properties.

Advanced Microscopy Techniques for Subcellular Localization and Effects

Understanding where a compound localizes within a cell is crucial for elucidating its mechanism of action. Advanced microscopy techniques allow for the visualization of the subcellular distribution of fluorescently labeled versions of this compound or its effects on cellular structures with high spatial and temporal resolution. rsc.orgaging-us.com

To track the compound itself, it would need to be conjugated to a fluorescent dye. This would allow for live-cell imaging to determine its uptake, accumulation in specific organelles, and any dynamic changes in its localization over time.

More commonly, researchers use advanced microscopy to observe the effects of the compound on the localization of specific proteins or cellular structures. For example, if this compound is hypothesized to affect the cytoskeleton, fluorescently tagged cytoskeletal proteins can be monitored in treated cells.

Techniques such as confocal microscopy and super-resolution microscopy (e.g., STORM, PALM) can provide images with a resolution that surpasses the diffraction limit of light, enabling the visualization of fine cellular details. Light-sheet fluorescence microscopy (LSFM) is particularly well-suited for long-term imaging of live samples with minimal phototoxicity, allowing for the study of the dynamic cellular processes affected by this compound over extended periods. rsc.org

By correlating the subcellular localization of the compound's effects with its known biological activities, researchers can gain a deeper understanding of its mode of action. For instance, observing the accumulation of a compound in the mitochondria, coupled with data showing an effect on cellular respiration, would strongly suggest that the mitochondria are a primary site of action. biorxiv.org

Future Perspectives and Unexplored Research Avenues for 14 O Methylbenanomicin a

Expanding the Chemical Space of Benanomicin A Analogues through Combinatorial Approaches

The synthesis of 14-O-Methylbenanomicin A, achieved through the selective methylation of a benanomicin A derivative, demonstrates that the core structure is amenable to chemical modification. nih.gov This opens the door to a much broader exploration of the benanomicin chemical space through combinatorial chemistry. This technique allows for the rapid, parallel synthesis of a large number of different but structurally related compounds, creating a "library" of molecules. fortunejournals.comyoutube.com

Future research could employ combinatorial strategies to generate a diverse library of benanomicin A analogues. nih.gov By systematically altering various functional groups on the benanomicin scaffold, it would be possible to explore structure-activity relationships in great detail. This approach is significantly more efficient than traditional, one-at-a-time synthesis. istl.org Fragment-based and dynamic combinatorial chemistry are advanced methods that could be particularly powerful, allowing for the identification of novel, highly potent compounds by screening fragments that bind to a biological target and then linking them together. nih.gov

| Research Strategy | Description | Potential Outcome |

| Solid-Phase Synthesis | The benanomicin core is attached to a solid support (e.g., a resin bead), and chemical reagents are added in sequential steps to build a library of analogues. youtube.com | Rapid generation of hundreds or thousands of distinct benanomicin derivatives for high-throughput screening. |

| Parallel Synthesis | Reactions are carried out simultaneously in arrays of separate reaction vessels, such as 96-well plates, to produce a collection of individual, purified compounds. youtube.com | Creation of a focused library of analogues with specific modifications for detailed biological evaluation. |

| Dynamic Combinatorial Chemistry (DCC) | Building blocks are allowed to reversibly react and assemble in the presence of a biological target. The target stabilizes the best-fitting compound, shifting the equilibrium toward its formation. nih.gov | Identification of novel and potentially unexpected benanomicin analogues with high affinity for a specific target protein. |

Deeper Elucidation of Complex Biological Network Interactions

The biological effect of a compound is rarely limited to a single target; it often involves a complex cascade of interactions within the cell's intricate network of proteins, genes, and metabolites. nih.gov Network biology offers a powerful framework for understanding these system-wide effects. accscience.com By integrating various types of "omics" data (e.g., proteomics, transcriptomics), researchers can construct and analyze interaction networks to see how a compound perturbs cellular processes. nih.govnih.gov

A key future direction for this compound is to map its biological interaction network. This would involve treating cells with the compound and using techniques like mass spectrometry-based proteomics to identify all proteins whose expression levels or post-translational modifications change. This data can then be mapped onto known protein-protein interaction networks using visualization tools like Cytoscape. nih.gov This approach can reveal which cellular pathways are most affected by the compound, providing clues to its mechanism of action and potentially identifying new therapeutic applications. nih.govplos.org Such an analysis could reveal why the 14-O-methylation diminishes antifungal activity while potentially creating new, unexplored biological functions.

Synthetic Biology and Fermentation Optimization for Research Supply

A significant bottleneck in the study of natural product derivatives is securing a sufficient and sustainable supply of the material. Benanomicin A is a microbial product, likely produced via fermentation of an actinomycete. nih.gov Future research will depend on optimizing this production process. frontiersin.org Techniques for fermentation optimization are well-established and involve systematically adjusting culture conditions to maximize yield. yd-labs.com This includes modifying medium components (e.g., carbon and phosphate (B84403) sources), temperature, pH, and agitation rate. yd-labs.comnih.gov

Beyond classical optimization, the field of synthetic biology offers a more advanced and powerful approach. nih.govinteracademies.org Synthetic biology aims to engineer biological systems by designing and constructing new genetic circuits and pathways. nih.gov Researchers could apply these tools to the benanomicin-producing organism. This might involve:

Sequencing the genome to identify the biosynthetic gene cluster responsible for benanomicin production.

Using CRISPR/Cas gene editing tools to increase the expression of key enzymes in the pathway. frontiersin.org

Engineering the host microbe to produce novel analogues directly, bypassing the need for chemical synthesis. frontiersin.org

These strategies could dramatically increase the supply of benanomicin A for derivatization into this compound and other analogues, fueling a broader research program. rsc.org

| Approach | Methodology | Objective |

| Fermentation Optimization | Systematically varying physical and chemical parameters of the microbial culture (e.g., media composition, pH, temperature). frontiersin.orgyd-labs.com | Increase the yield of the parent compound, benanomicin A, from the native producing strain. |

| Synthetic Biology | Identifying the benanomicin biosynthetic gene cluster and using genetic engineering tools (e.g., CRISPR/Cas) to modify the host organism. frontiersin.orgrsc.org | Create a high-yield production strain and potentially engineer the pathway to produce novel derivatives directly. |

Development of this compound as a Chemical Probe for Biological Processes

Chemical probes are small molecules designed to selectively interact with a specific protein target in a complex biological system, allowing researchers to study that target's function. biorxiv.org Developing this compound into a chemical probe could be a transformative step in understanding its molecular interactions. This is distinct from developing a drug, as the primary goal of a probe is to be a research tool for target validation and functional elucidation. nih.gov

To be an effective probe, the molecule typically needs to be modified to include two key components:

A reactive group (e.g., a photo-activatable moiety) that can form a permanent, covalent bond with its target protein upon stimulation (e.g., with UV light). mdpi.com

A reporter tag (e.g., an alkyne handle for "click chemistry") that allows the probe-protein complex to be isolated and identified. mdpi.comnih.gov

By creating such a probe from the this compound scaffold, researchers could perform experiments to definitively identify its direct binding partners within living cells. uwo.ca This would provide unambiguous evidence of its molecular target(s), moving beyond correlational data from network analyses and paving the way for a detailed mechanistic understanding of its biological effects.

Investigation of Novel Molecular Targets and Pathways Relevant to Emerging Biological Challenges

While this compound showed diminished activity against fungi, this does not preclude it from having potent activity against other biological targets. nih.gov The structural modification that reduced its antifungal effect might have simultaneously created or enhanced its affinity for a completely different class of proteins relevant to other diseases. nih.gov

A crucial future avenue of research is to screen this compound and a library of related analogues against a wide array of molecular targets associated with emerging biological challenges. nih.gov This could include:

Oncology Targets: Screening against panels of cancer cell lines and key cancer-related proteins such as receptor tyrosine kinases, matrix metalloproteinases, or components of specific signaling pathways. nih.govnih.gov

Antimicrobial Resistance: Testing for activity against multidrug-resistant bacteria or other pathogens where new mechanisms of action are desperately needed.

Neurodegenerative Diseases: Investigating potential interactions with protein targets implicated in diseases like Alzheimer's or Parkinson's. uwo.ca

This broad-based screening approach, unconstrained by the known activity of the parent compound, holds the potential to uncover entirely new and unexpected therapeutic applications for the benanomicin class of molecules.

常见问题

Q. Guidance Compliance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。